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Compound of Interest

AC-AAVALLPAVLLALLAP-YVAD-
CHO

Cat. No.: B12372431

Compound Name:

Audience: Researchers, scientists, and drug development professionals.

Application Note: A Cell-Permeable Peptide for
Caspase-1 Inhibition
Introduction

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a potent and cell-permeable inhibitor of caspase-1,

an enzyme central to inflammatory signaling pathways.[1] This synthetic peptide is composed
of two key functional domains:

o A Cell-Penetrating Peptide (CPP): The N-terminal sequence, Ac-AAVALLPAVLLALLAP,
corresponds to the hydrophobic region of the signal peptide from Kaposi fibroblast growth
factor (K-FGF). This domain facilitates the peptide's translocation across the plasma
membrane, ensuring efficient intracellular delivery without the need for additional transfection
reagents.[2][3]

e A Caspase-1 Inhibitor: The C-terminal tetrapeptide aldehyde, YVAD-CHO, is a highly specific
and reversible inhibitor of caspase-1, also known as Interleukin-13 Converting Enzyme

(ICE).[4] It exhibits a high affinity for the active site of human caspase-1, with a K_i_ value of
0.76 nM.[4][5]
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Caspase-1 is a critical mediator of innate immunity. Its activation is governed by intracellular
multiprotein complexes called inflammasomes (e.g., NLRP3, NLRC4, AIM2), which assemble in
response to pathogenic and endogenous danger signals.[6][7][8][9] Once activated, caspase-1
initiates two key downstream events: the proteolytic maturation of pro-inflammatory cytokines
IL-18 and IL-18, and the cleavage of Gasdermin D (GSDMD).[7][9][10] The N-terminal fragment
of cleaved GSDMD forms pores in the cell membrane, leading to the release of mature
cytokines and a lytic, pro-inflammatory form of cell death known as pyroptosis.[6][7][11]

By specifically targeting caspase-1, Ac-AAVALLPAVLLALLAP-YVAD-CHO provides a
powerful tool for studying and potentially mitigating inflammatory processes. Its applications
span research areas including immunology, oncology, and neurobiology, with particular
relevance for investigating conditions associated with dysregulated inflammasome activity.

Target Cell Types

The primary targets for this inhibitor are cell types that play a significant role in inflammation
and are known to activate the inflammasome pathway. These include:

e Immune Cells: Macrophages and monocytes (including the human THP-1 cell line) are key
players in inflammasome activation.[5][12] Neutrophils also utilize this pathway.

» Epithelial Cells: Keratinocytes and pancreatic cells have been shown to exhibit
inflammasome-mediated responses.[5][13]

e Cancer Cells: The inhibitor has demonstrated anti-tumor activity, suggesting utility in specific
cancer cell lines, such as those derived from pancreatic carcinoma.[1][14]

e Neural Cells: Studies using the Ac-YVAD-CHO inhibitor in the rat striatum indicate its
potential for investigating neuroinflammatory processes.[15]

Signaling Pathway

The diagram below illustrates the canonical inflammasome activation pathway and highlights
the inhibitory action of Ac-AAVALLPAVLLALLAP-YVAD-CHO.
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Signal 2 (Activation)
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Caption: Canonical inflammasome pathway showing inhibition of Caspase-1.

Data Presentation

Table 1: Physicochemical Properties of Ac-
AAVALLPAVLLALLAP-YVAD-CHO
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Property Value Reference

N-Acetyl-Ala-Ala-Val-Ala-Leu-
Leu-Pro-Ala-Val-Leu-Leu-Ala-

Full Name
Leu-Leu-Ala-Pro-Tyr-Val-Ala-
Asp-aldehyde
Molecular Formula Co7H160N20024
Molecular Weight 1990.43 g/mol
Caspase-1 (ICE), Caspase-4,
Target
Caspase-5
Potency (K_i ) ~1 nM for Caspase-1
Appearance White solid
N Soluble in DMSO (e.g., 5
Solubility
mg/mL)
Store at -20°C for long-term
Storage

stability

Table 2: Recommended Starting Concentrations for In
Vitro Experiments
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Recommended
Cell Type Concentration Incubation Time Notes
Range
Pre-incubation before
Monocytes/Macropha inflammasome
10 - 50 pM 1- 4 hours o
ges (THP-1, BMDM) activation is
recommended.
Higher concentrations
Pancreatic Cancer may be needed for
20 - 100 M 24 - 72 hours ]
Cells (Panc-1) anti-tumor effect
studies.
Monitor for
Primary Neurons/Glial cytotoxicity, as
5-25uM 2 - 24 hours ]
Cells primary cells can be
more sensitive.
) Optimize based on the
Keratinocytes .
10-50 pM 4 - 24 hours specific inflammatory

(HaCaT)

stimulus used.

Note: These are suggested starting points. The optimal concentration and incubation time

should be determined empirically for each cell type and experimental setup through a dose-

response and time-course analysis.

Experimental Protocols

Protocol 1: In Vitro Delivery of the Peptide Inhibitor

This protocol provides a general method for treating adherent or suspension cells with Ac-
AAVALLPAVLLALLAP-YVAD-CHO.

Materials:

e Ac-AAVALLPAVLLALLAP-YVAD-CHO

e Dimethyl sulfoxide (DMSO), sterile
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Complete cell culture medium, pre-warmed

Phosphate-Buffered Saline (PBS), sterile

Target cells (e.g., THP-1 monocytes for suspension, Panc-1 for adherent)

Multi-well cell culture plates (6, 12, or 24-well)

Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
o Prepare Peptide Stock Solution:

o Aseptically dissolve the peptide in sterile DMSO to create a concentrated stock solution
(e.g., 10 mM).

o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and
store at -20°C.

o Cell Seeding:

o For Adherent Cells: Seed cells in a multi-well plate at a density that will result in 70-80%
confluency at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO2
incubator.

o For Suspension Cells (e.g., THP-1): Seed cells directly into the wells at a density of 0.5 -
1.0 x 10¢ cells/mL on the day of the experiment. For studies requiring macrophage
differentiation, treat THP-1 cells with PMA (Phorbol 12-myristate 13-acetate) for 24-48
hours prior to the experiment.

e Prepare Working Solutions:
o On the day of the experiment, thaw an aliquot of the peptide stock solution.

o Prepare serial dilutions of the peptide in pre-warmed complete culture medium to achieve
the desired final concentrations (e.g., 10, 25, 50 uM).
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o Important: Prepare a vehicle control using the same final concentration of DMSO as in the
highest concentration peptide treatment. The final DMSO concentration should typically be
< 0.5%.

o Peptide Treatment:

o For Adherent Cells: Gently aspirate the old medium from the wells and replace it with the
medium containing the peptide working solutions or the vehicle control.

o For Suspension Cells: Add the appropriate volume of a more concentrated working
solution directly to the cell suspension in the wells to reach the final desired concentration.

o Gently swirl the plate to ensure even distribution.
e Incubation:

o Return the plate to the 37°C, 5% CO: incubator for the desired pre-incubation period
(typically 1-4 hours) before proceeding with inflammasome activation or other downstream
assays.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation

Prepare 10 mM
Stock in DMSO

Seed Cells in Plate
(Adherent or Suspension)
Expefiment
Thaw Stock & Prepare
Working Solutions in Medium
Add Peptide Solutions
& Vehicle Control to Cells

Incubate (37°C, 5% COz2)
for 1-4 hours

AnaelsiS

(Proceed to Downstream Assay
(

e.g., Inflammasome Activation)

Click to download full resolution via product page

Caption: General workflow for in vitro peptide delivery.

Protocol 2: Validating Caspase-1 Inhibition via IL-13
ELISA

This protocol describes how to measure the inhibitory effect of the peptide on the secretion of
mature IL-1f3 following inflammasome activation.
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Principle: Cells are first primed (Signal 1) to induce pro-IL-13 expression, then pre-treated with
the caspase-1 inhibitor, and finally stimulated with an activation signal (Signal 2) to trigger
inflammasome assembly and caspase-1 activity. The amount of mature IL-13 secreted into the
supernatant is quantified by ELISA and serves as a direct readout of caspase-1 activity.

Procedure:
o Cell Preparation and Priming (Signal 1):
o Seed and differentiate THP-1 cells into macrophages as described in Protocol 1.

o Prime the macrophages with Lipopolysaccharide (LPS) at 0.5-1 pg/mL for 3-4 hours to
upregulate pro-IL-13 and NLRP3 expression.

e Inhibitor Treatment:
o After priming, gently remove the LPS-containing medium.

o Add fresh medium containing various concentrations of Ac-AAVALLPAVLLALLAP-YVAD-
CHO or a vehicle control, as described in Protocol 1.

o Incubate for 1 hour.
 Inflammasome Activation (Signal 2):

o To activate the NLRP3 inflammasome, add an agonist such as ATP (5 mM, for 30-60
minutes) or Nigericin (5-10 pM, for 1-2 hours) directly to the wells.

o Include necessary controls: a "primed only" control (LPS, no activator) and an
"unstimulated" control.

e Sample Collection:
o After the activation period, carefully collect the cell culture supernatants.

o Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.
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o Transfer the cleared supernatants to fresh tubes. Samples can be stored at -80°C or used
immediately.

o ELISA:

o Quantify the concentration of mature IL-1[3 in the supernatants using a commercially
available human IL-13 ELISA kit.

o Follow the manufacturer's instructions precisely for the assay procedure, including
standard curve preparation.

o Data Analysis:

o Calculate the IL-1 concentration for each sample based on the standard curve.

o Determine the percent inhibition for each peptide concentration relative to the vehicle-
treated, fully activated control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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